molecular formula C27H56N2O12 B3098992 BocNH-PEG10-CH2CH2NH2 CAS No. 1347704-59-9

BocNH-PEG10-CH2CH2NH2

Cat. No.: B3098992
CAS No.: 1347704-59-9
M. Wt: 600.7 g/mol
InChI Key: QAZKCSDOOFBCPI-UHFFFAOYSA-N
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Description

BocNH-PEG10-CH2CH2NH2: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to join two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .

Mechanism of Action

Target of Action

BocNH-PEG10-CH2CH2NH2 is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound compound serves as this linker, enabling the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein degradation . Specifically, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The ubiquitin-proteasome system is a crucial pathway for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific proteins .

Pharmacokinetics

The use of peg linkers like this compound in drug design is known to improve the solubility, stability, and bioavailability of the resulting compounds .

Result of Action

The result of the action of this compound, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a decrease in the function of the target protein, which can be beneficial in the treatment of diseases where the target protein is overactive or dysregulated .

Action Environment

The action environment of this compound is within the intracellular space, where it contributes to the formation of PROTACs that interact with the ubiquitin-proteasome system . The efficacy and stability of the resulting PROTACs can be influenced by various environmental factors, including pH, temperature, and the presence of other interacting proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BocNH-PEG10-CH2CH2NH2 typically involves the reaction of polyethylene glycol (PEG) with amine groupsThe final product is obtained by deprotecting the Boc groups under acidic conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: BocNH-PEG10-CH2CH2NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amide-linked compounds and deprotected amine derivatives.

Comparison with Similar Compounds

Uniqueness: BocNH-PEG10-CH2CH2NH2 is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates where longer linkers are required .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H56N2O12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25,28H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZKCSDOOFBCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H56N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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